molecular formula C9H17NO4S B13505144 (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

Cat. No.: B13505144
M. Wt: 235.30 g/mol
InChI Key: GPMVBMLMYWUWMW-VIFPVBQESA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methyl group, and a sulfanyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Sulfanyl Group:

    Final Assembly: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free amino acids

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-methyl-3-sulfanylpropanoic acid: Lacks the Boc protecting group, making it more reactive.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoic acid: Similar structure but without the methyl group, affecting its steric properties.

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. The combination of the methyl and sulfanyl groups further enhances its versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1

InChI Key

GPMVBMLMYWUWMW-VIFPVBQESA-N

Isomeric SMILES

C[C@](CS)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CS)C(=O)O

Origin of Product

United States

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